molecular formula C15H10Cl2O3 B1346869 3-Acetoxy-2',4'-dichlorobenzophenone CAS No. 890100-26-2

3-Acetoxy-2',4'-dichlorobenzophenone

Cat. No. B1346869
M. Wt: 309.1 g/mol
InChI Key: XSNKBXYKRMGQKC-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,4’-dichlorobenzophenone (CAS Number: 890100-26-2) is a chemical compound with a molecular weight of 309.151. It is considered a promising synthetic molecule with potential applications in various scientific and industrial fields2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Acetoxy-2’,4’-dichlorobenzophenone from the available resources.



Molecular Structure Analysis

The molecular formula of 3-Acetoxy-2’,4’-dichlorobenzophenone is C15H10Cl2O31. The IUPAC name is 3-(2,4-dichlorobenzoyl)phenyl acetate1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 3-Acetoxy-2’,4’-dichlorobenzophenone from the available resources.



Physical And Chemical Properties Analysis

The purity of 3-Acetoxy-2’,4’-dichlorobenzophenone is approximately 90%1. More detailed physical and chemical properties are not available in the current resources.


Scientific Research Applications

Synthesis and Characterization

3-Acetoxy-2',4'-dichlorobenzophenone and its derivatives are used in the synthesis of various chemical compounds, showcasing their utility in organic chemistry and material science. For example, studies have shown the synthesis and characterization of hydrazones and their nonlinear optical properties, indicating potential applications in optical device technologies such as optical limiters and optical switches (Naseema et al., 2010). Similarly, the synthesis of novel imines and thiazolidinones derived from chloro-methylphenoxy acetohydrazide has been reported, highlighting antimicrobial applications (Fuloria et al., 2009).

Photolysis and Environmental Impact

The photolysis of chlorinated biphenyls, including compounds related to 3-Acetoxy-2',4'-dichlorobenzophenone, has been studied to understand their behavior and degradation in aqueous solutions. These studies help in assessing the environmental impact of such compounds and their potential as pollutants. An unusual acetonitrile adduct formation via photolysis of 4'-Chloro-2-Hydroxybiphenyl in aqueous solution has been reported, providing insights into the photodegradation mechanisms of such pollutants (Zhang et al., 2020).

Anticancer and Anti-inflammatory Activities

The development of new chemical entities for potential anticancer, anti-inflammatory, and analgesic activities includes the exploration of 2-(substituted phenoxy) acetamide derivatives. Research in this area has identified compounds with promising biological activities, indicating the potential medicinal applications of derivatives of 3-Acetoxy-2',4'-dichlorobenzophenone. For instance, synthesized products containing halogens on the aromatic ring have shown to favor anticancer and anti-inflammatory activities (Rani et al., 2014).

Biodegradation of Herbicides

The degradation of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), through biological agents highlights the environmental and agricultural significance of studying compounds related to 3-Acetoxy-2',4'-dichlorobenzophenone. Understanding the biodegradation mechanisms offers insights into reducing the persistence of herbicides in the environment, thereby mitigating their ecological impact (Serbent et al., 2019).

Safety And Hazards

3-Acetoxy-2’,4’-dichlorobenzophenone is labeled as an irritant1. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS)1.


Future Directions

While 3-Acetoxy-2’,4’-dichlorobenzophenone is considered a promising synthetic molecule with potential applications in various scientific and industrial fields2, specific future directions are not available in the current resources.


Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

[3-(2,4-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-6-5-11(16)8-14(13)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKBXYKRMGQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641666
Record name 3-(2,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2',4'-dichlorobenzophenone

CAS RN

890100-26-2
Record name 3-(2,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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